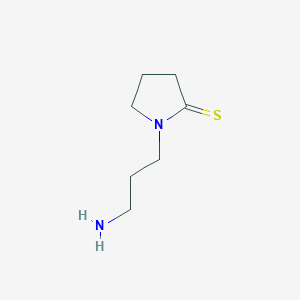
1-(3-Aminopropyl)pyrrolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Aminopropyl)pyrrolidine-2-thione, also known as this compound, is a useful research compound. Its molecular formula is C7H14N2S and its molecular weight is 158.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
1-(3-Aminopropyl)pyrrolidine-2-thione serves as an important intermediate in organic synthesis. It can undergo reactions to form more complex molecules, which are essential for developing new compounds in medicinal chemistry. For example, it can react with various electrophiles to yield heterocyclic compounds, which are crucial for drug development.
Example Reactions:
- Reacts with 7-chloro-6-(2-chloro-ethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine to produce 5-methyl-8-(3-pyrrolidin-1-yl-propyl)-7,8-dihydro-6H-1,3,4,8,8b-pentaaza-as-indacene .
- Forms derivatives with 2,4-diphenyl-cyclobutane-1,3-dicarbonyl dichloride , leading to the creation of complex carboxylic acid derivatives.
Pharmaceutical Applications
The compound has potential applications in the pharmaceutical industry due to its biological activity. Research indicates that derivatives of pyrrolidine compounds exhibit various pharmacological effects.
Case Studies:
- A study synthesized a series of 4,5-dihydrothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives using 1-(3-Aminopropyl)pyrrolidine as an intermediate. These compounds demonstrated significant anti-inflammatory and analgesic activities comparable to established drugs like diclofenac sodium .
Agrochemical Applications
In agrochemicals, this compound is utilized as a building block for developing pesticides and herbicides. Its ability to form stable complexes with various substrates enhances the efficacy of agrochemical formulations.
Dyestuff Production
The compound is also employed in the production of dyestuffs due to its reactivity and ability to form colored complexes with metal ions. This application is particularly valuable in textile and material science.
Propriétés
Numéro CAS |
104186-87-0 |
|---|---|
Formule moléculaire |
C7H14N2S |
Poids moléculaire |
158.27 g/mol |
Nom IUPAC |
1-(3-aminopropyl)pyrrolidine-2-thione |
InChI |
InChI=1S/C7H14N2S/c8-4-2-6-9-5-1-3-7(9)10/h1-6,8H2 |
Clé InChI |
FISOHIAIJVNMGI-UHFFFAOYSA-N |
SMILES |
C1CC(=S)N(C1)CCCN |
SMILES canonique |
C1CC(=S)N(C1)CCCN |
Synonymes |
2-Pyrrolidinethione, 1-(3-aminopropyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















